(1R)-1-(3-Furyl)pentylamine

Description

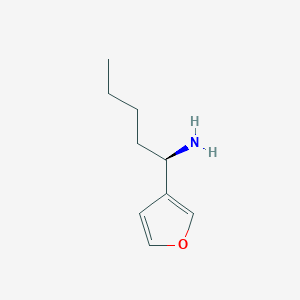

(1R)-1-(3-Furyl)pentylamine is a chiral amine featuring a pentyl chain terminated by a 3-furyl group. The furan ring, an oxygen-containing heteroaromatic system, imparts distinct electronic and steric properties. Its (R)-configuration at the chiral center is critical for enantioselective interactions in biological or catalytic contexts.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1R)-1-(furan-3-yl)pentan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-9(10)8-5-6-11-7-8/h5-7,9H,2-4,10H2,1H3/t9-/m1/s1 |

InChI Key |

ANALUDKFAODKLD-SECBINFHSA-N |

Isomeric SMILES |

CCCC[C@H](C1=COC=C1)N |

Canonical SMILES |

CCCCC(C1=COC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Furyl)pentylamine typically involves the reaction of 3-furyl ketones with appropriate amines under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Furyl)pentylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the furan ring or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as different amine and oxide compounds .

Scientific Research Applications

(1R)-1-(3-Furyl)pentylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (1R)-1-(3-Furyl)pentylamine involves its interaction with specific molecular targets and pathways within biological systems. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Similarity : High similarity scores (e.g., 0.95 for ) suggest functional overlap, but substituent-specific effects (e.g., nitro in ) necessitate empirical validation.

- Metabolic Stability : Fluorinated groups () likely enhance stability compared to the furan ring, which may undergo oxidative ring-opening.

- Biological Activity: No direct data on the target compound’s activity are provided; inferences rely on substituent trends (e.g., CF₃ groups in improving CNS penetration).

Biological Activity

(1R)-1-(3-Furyl)pentylamine is an organic compound characterized by a furan ring attached to a pentylamine chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing detailed insights into its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H15NO

- Molecular Weight : 153.22 g/mol

- IUPAC Name : 1-(furan-3-yl)pentan-1-amine

- Canonical SMILES : CCCCC(C1=CC=CO1)N

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The furan moiety allows for significant reactivity, while the pentylamine chain enhances binding affinity to biological targets. Research indicates that this compound may influence several biochemical pathways, including:

- G Protein-Coupled Receptors (GPCRs) : It has been suggested that this compound may modulate GPCR signaling pathways, particularly those involved in neurotransmission and inflammatory responses.

- Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on enzymes related to neurotransmitter metabolism, which could have implications for conditions such as depression and anxiety.

Neuropharmacological Effects

Research has demonstrated that this compound exhibits neuropharmacological properties. A study conducted on rodent models showed that administration of this compound resulted in:

- Increased Dopaminergic Activity : Enhanced dopamine release was observed in the prefrontal cortex, indicating a potential role in mood regulation.

- Anxiolytic Effects : Behavioral assays indicated reduced anxiety-like behaviors in animals treated with this compound compared to controls.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed:

- Reduction of Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential mechanism for mitigating inflammatory responses.

Case Study 1: Neuroprotection in Ischemic Models

A recent study explored the neuroprotective effects of this compound in models of ischemic stroke. The results indicated:

- Reduction in Infarct Size : Treatment with the compound led to a significant decrease in brain tissue damage following ischemic events.

- Mechanistic Insights : The neuroprotective effects were associated with enhanced antioxidant activity and reduced apoptosis in neuronal cells.

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound. Findings included:

- Efficacy in Pain Models : The compound demonstrated significant pain relief in both acute and chronic pain models.

- Potential Mechanisms : The analgesic effect was linked to modulation of pain pathways involving opioid receptors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| (1R)-1-(2-Furyl)pentylamine | Furan derivative | Antidepressant-like effects |

| Furfurylamine | Furan derivative | Neuroprotective effects |

| 5-Hydroxytryptamine | Indole derivative | Serotonergic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.